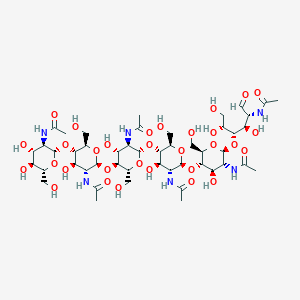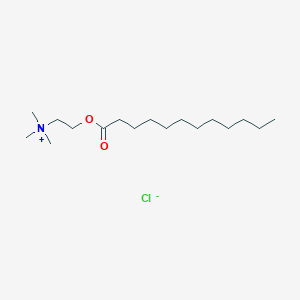
2-O-Methyl-alpha-D-N-acetylneuraminic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-O-Methyl-alpha-D-N-acetylneuraminic acid and its derivatives involves complex chemical reactions. One approach to synthesizing N-acetylneuraminic acid derivatives includes starting from common materials like the methyl ester of N-acetylneuraminic acid β-methyl ketoside, leading to various derivatives through reactions with thiophosgene, p-cresol, benzoyl chloride, and acetic anhydride/pyridine (Schreiner, Christian, & Zbiral, 1990). Another method involves glycosyl samarium(III) intermediates for the diastereocontrolled synthesis of carbon glycosides of N-acetylneuraminic acid (Vlahov, Vlahova, & Linhardt, 1997).
Molecular Structure Analysis
The molecular structure and conformation of α-Neu5Ac, a precursor to 2-O-Methyl-alpha-D-N-acetylneuraminic acid, can be elucidated through molecular dynamics (MD) simulation and quantum mechanical (QM) calculations. These studies reveal the three-dimensional structure and conformation in biological environments, emphasizing the significance of water-mediated hydrogen bonds in stabilizing the molecule (Priyadarzini, Subashini, Selvin, & Veluraja, 2012).
Chemical Reactions and Properties
The chemical reactivity and transformations of N-acetylneuraminic acid derivatives involve various chemical agents and conditions, leading to a range of products with differing properties. These reactions are crucial for the synthesis of specific derivatives and understanding the molecule's chemical behavior (Schreiner, Christian, & Zbiral, 1990).
Aplicaciones Científicas De Investigación
Biomedical Significance and Potential Applications
2-O-Methyl-alpha-D-N-acetylneuraminic acid, due to its structural modification of sialic acid, could have significant implications in biomedical research, particularly in understanding cell surface glycoproteins and glycolipids interactions. These interactions are crucial in various biological processes, including cell recognition, signaling, and immune responses. In the context of scientific research, compounds structurally related to sialic acid, such as N-acetylcysteine and its derivatives, have shown potential in treating psychiatric disorders, indicating the broad therapeutic potential of modified sialic acids (Dean, Giorlando, & Berk, 2011).
Role in Neuroprotection
Research into kynurenines and their effects on central nervous system disorders suggests a potential neuroprotective role for compounds affecting neurotransmitter systems. Given the structural and functional diversity of sialic acid derivatives in biological membranes and neural tissue, 2-O-Methyl-alpha-D-N-acetylneuraminic acid might contribute to neuroprotective strategies by modulating neurotransmitter receptors or influencing glycoprotein-mediated cellular processes (Vámos, Párdutz, Klivényi, Toldi, & Vécsei, 2009).
Insights into Toxicology and Safety
Understanding the toxicological profile and safety of chemical compounds is essential in their application in scientific research. Studies focusing on the environmental and health impacts of various chemicals, including those structurally similar or related to 2-O-Methyl-alpha-D-N-acetylneuraminic acid, can provide valuable insights into safe handling, potential therapeutic uses, and environmental risks associated with these compounds (Cohen, Arnold, Eldan, Lewis, & Beck, 2006).
Environmental Impact and Degradation
The environmental fate, degradation pathways, and ecological impact of chemical compounds, including herbicides and pesticides, are critical areas of research that can offer insights into the biodegradability and environmental persistence of 2-O-Methyl-alpha-D-N-acetylneuraminic acid. Such knowledge is vital for assessing the environmental impact of releasing such compounds, whether through pharmaceutical waste, laboratory research, or biotechnological applications (Islam, Wang, Farooq, Khan, Xu, Zhu, Zhao, Muños, Li, & Zhou, 2017).
Safety And Hazards
- Safety : 2-O-Methyl-Neu5Ac is generally considered safe for laboratory use.
- Hazards : No significant hazards reported.
Direcciones Futuras
Research on 2-O-Methyl-Neu5Ac continues to explore its biological functions, potential therapeutic applications, and interactions with other molecules. Investigating its role in disease processes and developing synthetic analogs may lead to novel drug candidates.
1: PubChem Compound Summary
2: Sigma-Aldrich: 2-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid
3: Sigma-Aldrich: 2-O-Methyl-α-D-N-acetylneuraminic acid
4: Chemsrc: 2-O-Methyl-Alpha-D-N-acetylneuraminic Acid
Propiedades
IUPAC Name |
(2R,4R,5R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7-,8-,9-,10?,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRVVFURCKKXOD-KESNGRBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H](C[C@@](OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420675 | |
| Record name | Methyl (6xi)-5-acetamido-3,5-dideoxy-alpha-D-manno-non-2-ulopyranosidonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R,5R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
CAS RN |
50930-22-8 | |
| Record name | Methyl (6xi)-5-acetamido-3,5-dideoxy-alpha-D-manno-non-2-ulopyranosidonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B13600.png)

![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B13609.png)






